molecular formula C22H28N2O2 B2430553 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946311-56-4

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2430553
CAS No.: 946311-56-4
M. Wt: 352.478
InChI Key: MWMLGRSMNFIEHE-UHFFFAOYSA-N
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Description

The compound “4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” appears to contain several functional groups, including an isopropoxy group, a tetrahydroquinoline group, and a benzamide group. These groups could potentially confer interesting chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the isopropoxy group could potentially undergo reactions with acids or bases, and the benzamide group could participate in reactions with other nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the isopropoxy group could potentially make it more soluble in organic solvents .

Scientific Research Applications

Structure-Activity Relationships in Translocator Protein Ligands

Research on the structure-activity relationships (SARs) within the 4-phenylquinazoline-2-carboxamide series of translocator protein (TSPO) ligands, including N-benzyl-N-ethyl/methyl derivatives, reveals insights into the design of molecules for targeting TSPO. These compounds, with modifications at various positions, exhibited high affinity for TSPO, suggesting potential applications in inhibiting the viability of human glioblastoma cells through pro-apoptotic mechanisms (Castellano et al., 2014).

Bischler-Napieralski Reaction and Isoquinoline Synthesis

The Bischler-Napieralski reaction, pivotal in the synthesis of isoquinoline derivatives, has been explored for its scope and limitations. This process leads to the construction of azaazulene systems and isoquinoline skeletons, offering a pathway to synthesize novel compounds with potential biological activities (Ishikawa et al., 2000).

Synthesis of Polycyclic Amides via Rh-catalyzed Coupling

A method for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation has been developed. This process involves Rh-catalyzed coupling and is significant for generating polycyclic amides, indicating applications in creating complex organic molecules with potential pharmacological properties (Song et al., 2010).

Anticancer Activity of Tetrahydroisoquinoline Derivatives

The synthesis and evaluation of tetrahydroisoquinoline derivatives for anticancer activity underscore their potential as pharmaceutical agents. These compounds exhibit a range of biological properties, including potent cytotoxicity against various cancer cell lines, highlighting the importance of the tetrahydroisoquinoline moiety in drug development (Redda et al., 2010).

Ocular Hypotensive Action of Tetrahydroquinoline Analogs

Research into tetrahydroquinoline analogs for their ocular hypotensive action suggests applications in treating glaucoma or high intraocular pressure. The study of physicochemical properties and pharmacological activities of these compounds provides insights into designing effective treatments with optimal properties for ocular penetration and activity (Pamulapati & Schoenwald, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could potentially be flammable . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential therapeutic agent .

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-16(2)26-20-9-7-18(8-10-20)22(25)23-13-12-17-6-11-21-19(15-17)5-4-14-24(21)3/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMLGRSMNFIEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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